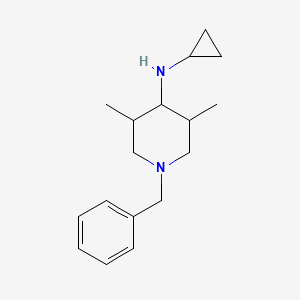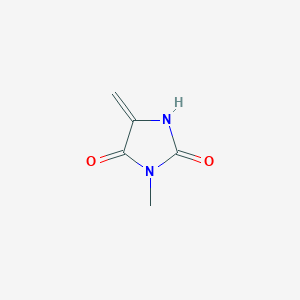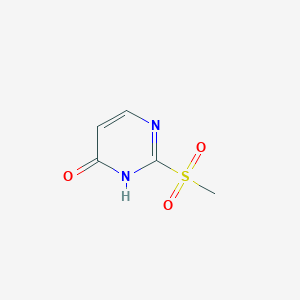
1,4-Diisopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diisopropylpiperazine: is an organic compound that belongs to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound is specifically substituted with isopropyl groups at the 1 and 4 positions of the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diisopropylpiperazine can be synthesized through several methods. One common method involves the alkylation of piperazine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperazine and isopropyl halides (e.g., isopropyl bromide or isopropyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the alkylation process.
Products: The primary product is this compound, along with some side products depending on the reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diisopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and nucleophiles are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.
Applications De Recherche Scientifique
1,4-Diisopropylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other piperazine derivatives.
Mécanisme D'action
The mechanism of action of 1,4-Diisopropylpiperazine depends on its specific application. In general, piperazine derivatives can interact with various molecular targets, including receptors and enzymes. The presence of isopropyl groups may influence the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Piperazine: The parent compound, which lacks the isopropyl substitutions.
1,4-Dimethylpiperazine: Similar structure but with methyl groups instead of isopropyl groups.
1,4-Diethylpiperazine: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness: 1,4-Diisopropylpiperazine is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these groups can lead to different properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
21943-18-0 |
|---|---|
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
1,4-di(propan-2-yl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-9(2)11-5-7-12(8-6-11)10(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
NZIWCJIMKAWXAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


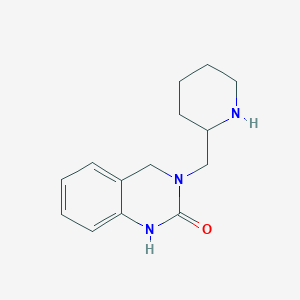
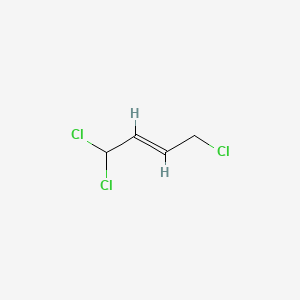
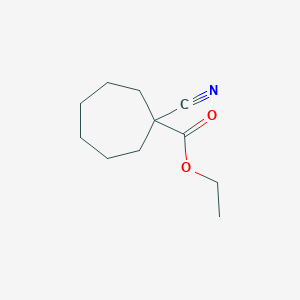
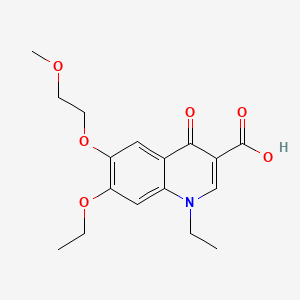
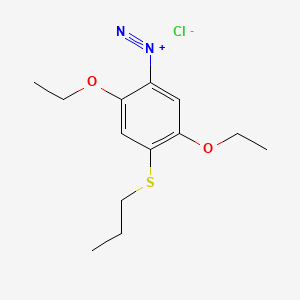
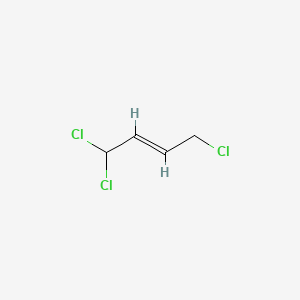
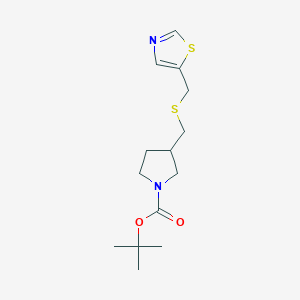
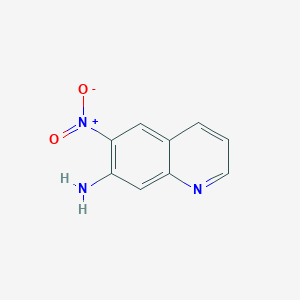
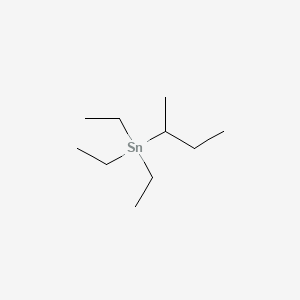

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
